molecular formula C9H18O2 B104243 1,1-Diethoxycyclopentane CAS No. 23786-93-8

1,1-Diethoxycyclopentane

Cat. No.: B104243
CAS No.: 23786-93-8
M. Wt: 158.24 g/mol
InChI Key: QJKUIUCQENFWSS-UHFFFAOYSA-N
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Description

1,1-Diethoxycyclopentane is an organic compound with the molecular formula C9H18O2. It is a derivative of cyclopentane, where two ethoxy groups are attached to the same carbon atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxycyclopentane can be synthesized through the acetalization of cyclopentanone with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing cyclopentanone with ethanol and an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:

Cyclopentanone+2EthanolAcid CatalystThis compound+Water\text{Cyclopentanone} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclopentanone+2EthanolAcid Catalyst​this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxycyclopentane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed back to cyclopentanone and ethanol.

    Oxidation: Oxidizing agents can convert this compound to cyclopentanone.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Cyclopentanone and ethanol.

    Oxidation: Cyclopentanone.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Diethoxycyclopentane is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Material Science: In the development of new materials with specific properties.

    Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Research: In studies involving reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1,1-Diethoxycyclopentane involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions are facilitated by the presence of the ethoxy groups, which can be easily cleaved or substituted under appropriate conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxycyclopentane: Similar structure but with methoxy groups instead of ethoxy groups.

    Cyclopentanone: The parent compound without any ethoxy groups.

    1,1-Diethoxycyclohexane: Similar structure but with a six-membered ring instead of a five-membered ring.

Uniqueness

1,1-Diethoxycyclopentane is unique due to the presence of two ethoxy groups attached to the same carbon atom in a five-membered ring. This structure imparts specific reactivity and properties that are different from its analogs, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1,1-diethoxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-10-9(11-4-2)7-5-6-8-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKUIUCQENFWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178474
Record name 1,1-Diethoxycyclopentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23786-93-8
Record name 1,1-Diethoxycyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23786-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxycyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxycyclopentane
Source European Chemicals Agency (ECHA)
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Record name 1,1-DIETHOXYCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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